

Application Note: Quantitative Analysis of Saluamine by High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Saluamine	
Cat. No.:	B195200	Get Quote

Introduction

Saluamine, also known as 4-chloro-5-sulfamoylanthranilic acid (CSA), is recognized as a primary degradation product of the potent diuretic drug, Furosemide.[1][2][3][4] The quantification of **Saluamine** is crucial for the quality control of Furosemide formulations and for stability studies, as its presence can indicate the degradation of the active pharmaceutical ingredient.[1][3] High-Performance Liquid Chromatography (HPLC) offers a sensitive and reliable method for the determination of **Saluamine**.[4] This application note provides a detailed protocol for the quantitative analysis of **Saluamine** using a reversed-phase HPLC method with UV detection.

Principle

This method utilizes reversed-phase chromatography to separate **Saluamine** from Furosemide and other potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. Detection and quantification are performed using a UV detector at a wavelength where **Saluamine** exhibits significant absorbance.

Experimental Protocols

1. Materials and Reagents



- Saluamine reference standard (Purity ≥98%)
- Furosemide reference standard (Purity ≥98%)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade or ultrapure)
- Acetic Acid (Glacial, analytical grade)
- Orthophosphoric acid (analytical grade)
- Heptane (analytical grade)
- Isoamyl alcohol (analytical grade)
- 2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.

Table 1: HPLC Chromatographic Conditions



Parameter	Recommended Setting
HPLC Column	Symmetry® C18 (4.6 x 250 mm, 5 μm) or equivalent
Mobile Phase	0.1% Acetic Acid in Water:Acetonitrile (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	25 °C
Detection Wavelength	272 nm
Run Time	Approximately 15 minutes

3. Preparation of Solutions

- Mobile Phase Preparation: Prepare a 0.1% solution of acetic acid in HPLC-grade water. Mix this solution with acetonitrile in a 60:40 (v/v) ratio. Degas the mobile phase before use.
- Standard Stock Solution (**Saluamine**): Accurately weigh and dissolve an appropriate amount of **Saluamine** reference standard in a 1:1 (v/v) mixture of acetonitrile and deionized water to obtain a stock solution of a specific concentration (e.g., 62.5 μg/mL).[3]
- Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 0.1 μg/mL to 10 μg/mL).
- Sample Preparation (from Furosemide Oral Solution):
 - For extemporaneously prepared furosemide oral solutions, the sample can be directly analyzed after filtration.[1][3]
 - Filter the sample through a 0.45 μm syringe filter before injection.
- Sample Preparation (from Plasma Liquid-Liquid Extraction):



- To 1 mL of plasma, add a known concentration of an internal standard.
- Extract the drug and internal standard with a mixture of heptane and isoamyl alcohol (95:5 v/v).[5]
- Re-extract the analytes into an acidic aqueous phase (e.g., 200 μL of 0.3% v/v orthophosphoric acid).[5]
- The organic layer is discarded, and the aqueous layer is injected into the HPLC system.[5]

4. Method Validation Parameters

The following parameters should be assessed to validate the analytical method according to ICH guidelines:

- Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the baseline separation of Saluamine from Furosemide and other potential degradation products.[3]
- Linearity: The linearity of the method should be established by analyzing a series of standard solutions at different concentrations. The correlation coefficient (R²) should be greater than 0.995.[3]
- Accuracy: Determined by recovery studies of spiked samples. Recoveries should typically be within 98-102%.[3]
- Precision: Assessed by the relative standard deviation (RSD) of replicate measurements.
 The RSD should not exceed 2%.[3]
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

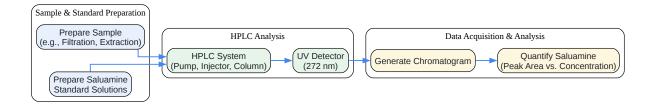
Table 2: Summary of Quantitative Data for **Saluamine** (FUR-B) Analysis



Parameter	Reported Value	Reference
Linearity Range	Varies; e.g., up to high concentrations with R ² > 0.995	[3]
Retention Time	Approximately 3.25 min (under specific conditions)	[1]
Accuracy (Recovery)	98.2% - 101.0% (for a method including FUR-B)	[3]
Precision (RSD)	≤ 2%	[3]
LOD	Method dependent	
LOQ	Method dependent	_

Note: The exact retention time, LOD, and LOQ are dependent on the specific HPLC system, column, and precise experimental conditions.

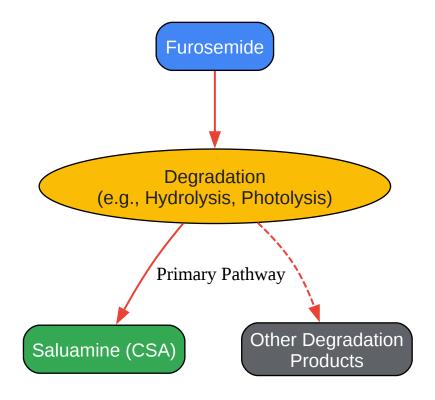
Visualizations



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HPLC Workflow for Saluamine Analysis





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Furosemide Degradation Pathway

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